N-Boc-3-methoxy-1-methyl-1H-pyrazol-5-amine
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Overview
Description
N-Boc-3-methoxy-1-methyl-1H-pyrazol-5-amine is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a methyl group attached to the pyrazole ring. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-methoxy-1-methyl-1H-pyrazol-5-amine typically involves a multi-step process. One common method is the solvent-free condensation/reduction reaction sequence. This involves starting with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and reacting it with p-methoxybenzaldehyde. The reaction proceeds through the formation of an N-(5-pyrazolyl)imine intermediate, which is then reduced to yield the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of solvent-free conditions and reductive amination makes the process efficient and environmentally friendly. The reaction can be carried out in large reactors with appropriate temperature and pressure controls to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-methoxy-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive amination can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce deprotected amines. Substitution reactions can result in a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-Boc-3-methoxy-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a valuable building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Pyrazole derivatives, including this compound, are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-Boc-3-methoxy-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability, allowing the compound to interact with enzymes and receptors effectively. The methoxy and methyl groups contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar structure but with a different substituent on the pyrazole ring.
5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds share the pyrazole core but have additional rings and functional groups.
Uniqueness
N-Boc-3-methoxy-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of the Boc protecting group, methoxy group, and methyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H17N3O3 |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl N-(5-methoxy-2-methylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C10H17N3O3/c1-10(2,3)16-9(14)11-7-6-8(15-5)12-13(7)4/h6H,1-5H3,(H,11,14) |
InChI Key |
YDIIKCOAJDAKGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1C)OC |
Origin of Product |
United States |
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